molecular formula C33H56O5 B102814 Cholest-5-en-3-ol (3beta)-, 2-(2-methoxyethoxy)ethyl carbonate CAS No. 18016-42-7

Cholest-5-en-3-ol (3beta)-, 2-(2-methoxyethoxy)ethyl carbonate

Cat. No. B102814
CAS RN: 18016-42-7
M. Wt: 532.8 g/mol
InChI Key: APYWAVOIAJEUHM-UHFFFAOYSA-N
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Description

Cholest-5-en-3-ol (3beta)-, 2-(2-methoxyethoxy)ethyl carbonate is a steroid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as MEC and is synthesized through a specific method that involves the use of various reagents. The purpose of Additionally, this paper will list future directions for further research on this compound.

Mechanism of Action

The mechanism of action of MEC is not fully understood, but it is believed to act as a cholesterol mimic in cell membranes. MEC has been shown to increase the fluidity of cell membranes, which can affect various cellular processes such as signaling and transport. Additionally, MEC has been shown to have an effect on the activity of certain enzymes, which may be related to its ability to act as a substrate for these enzymes.
Biochemical and Physiological Effects:
MEC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MEC can affect the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, MEC has been shown to have an effect on cell membrane fluidity, which can affect cellular processes such as signaling and transport. In vivo studies have shown that MEC can reduce cholesterol levels in the blood and liver, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using MEC in lab experiments is its excellent solubility in organic solvents, which allows for easy incorporation into delivery systems such as liposomes. Additionally, MEC can be used as a fluorescent probe for biological imaging, which can provide valuable information about cellular processes. However, one limitation of using MEC in lab experiments is its cost, as it is a relatively expensive compound. Additionally, MEC has limited stability in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on MEC. One area of research is the development of new drug delivery systems using MEC, as its excellent solubility and ability to mimic cholesterol in cell membranes make it an attractive candidate for drug delivery. Additionally, further research is needed to fully understand the mechanism of action of MEC and its effects on cellular processes. Furthermore, the potential therapeutic applications of MEC in reducing cholesterol levels in the blood and liver should be explored further.

Synthesis Methods

The synthesis of MEC involves the use of cholesteryl chloroformate, 2-(2-methoxyethoxy)ethyl alcohol, and triethylamine. The reaction is carried out in a solvent such as dichloromethane and requires careful control of the reaction conditions. The final product is purified through column chromatography to obtain a high yield of pure MEC.

Scientific Research Applications

MEC has been used in various scientific research applications, including drug delivery systems, biological imaging, and as a substrate for enzyme assays. MEC has been shown to have excellent solubility in organic solvents and can be easily incorporated into liposomes and other delivery systems. Additionally, MEC can be used as a fluorescent probe for biological imaging due to its unique spectral properties. Furthermore, MEC can be used as a substrate for enzyme assays due to its ability to be cleaved by certain enzymes.

properties

CAS RN

18016-42-7

Product Name

Cholest-5-en-3-ol (3beta)-, 2-(2-methoxyethoxy)ethyl carbonate

Molecular Formula

C33H56O5

Molecular Weight

532.8 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-methoxyethoxy)ethyl carbonate

InChI

InChI=1S/C33H56O5/c1-23(2)8-7-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(34)37-21-20-36-19-18-35-6)14-16-32(25,4)30(27)15-17-33(28,29)5/h10,23-24,26-30H,7-9,11-22H2,1-6H3

InChI Key

APYWAVOIAJEUHM-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOCCOC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOCCOC)C)C

Other CAS RN

18016-42-7

synonyms

Carbonic acid cholest-5-en-3β-yl=2-(2-methoxyethoxy)ethyl ester

Origin of Product

United States

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